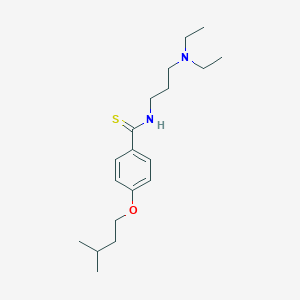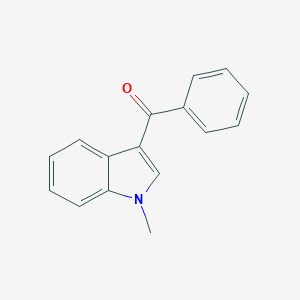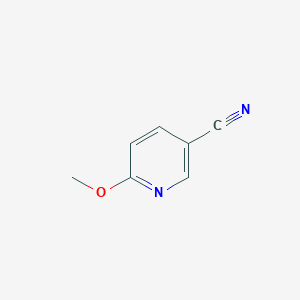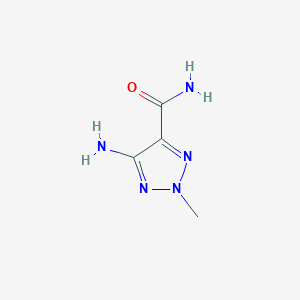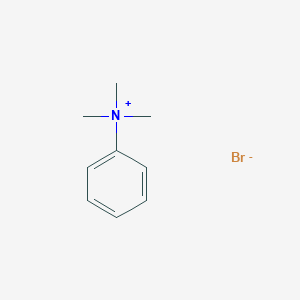
Bromuro de trimetilfenilamonio
Descripción general
Descripción
Trimethylphenylammonium bromide is a quaternary ammonium compound that has been utilized in various chemical processes. It is known for its role as an oxidizing agent, particularly in the oxidative coupling of thiols into disulfides and the chemoselective oxidation of sulfides into sulfoxides. The compound operates effectively under mild and homogeneous conditions at ambient temperature, making it a convenient reagent for such transformations .
Synthesis Analysis
The synthesis of related quaternary ammonium compounds has been explored in various studies. For instance, the preparation of N-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)trimethylammonium bromide involves the N-glycosylation of trialkylamine, which was confirmed through 1H and 13C NMR spectroscopy and single-crystal X-ray analysis . Although this is not the exact compound , it provides insight into the synthetic routes that can be taken to create similar quaternary ammonium salts.
Molecular Structure Analysis
The molecular structure of trimethylphenylammonium bromide has not been directly discussed in the provided papers. However, related compounds such as trimethylplatinum bromide have been crystallized and analyzed using X-ray diffraction, revealing a cubane-type structure . This information can be useful in inferring the potential structural characteristics of trimethylphenylammonium bromide, given the similarities in the quaternary ammonium group.
Chemical Reactions Analysis
Trimethylphenylammonium bromide has been introduced as a new and efficient oxidizing agent for the preparation of disulfides from thiols and sulfoxides from sulfides. The reactions proceed under mild conditions and do not require harsh reagents or extreme temperatures, which is advantageous for various synthetic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of trimethylphenylammonium bromide are not explicitly detailed in the provided papers. However, studies on similar compounds, such as trimethylammonium bromide, have shown that it exhibits ferroelectricity below room temperature, undergoing a first-order paraelectric-ferroelectric phase transition around 286 K . This suggests that trimethylphenylammonium bromide may also possess interesting physical properties worthy of further investigation.
Aplicaciones Científicas De Investigación
Remediación ambiental
Bromuro de trimetilfenilamonio: se ha utilizado en la ciencia ambiental, particularmente en la remediación de fuentes de agua contaminadas. Se utiliza para modificar la arcilla montmorillonita, creando un adsorbente híbrido eficiente para la eliminación de uranio (U(VI)) de soluciones que contienen carbonato y sulfato . Esta aplicación es crucial para garantizar la seguridad y limpieza del agua para la salud ecológica y humana.
Síntesis orgánica
En química orgánica, This compound sirve como reactivo de bromación. Se utiliza específicamente para la adición 1,2 de bromo al doble enlace de compuestos α,β-insaturados . Esta reacción es fundamental en la síntesis de diversos compuestos orgánicos, incluidos productos farmacéuticos y agroquímicos.
Catálisis de transferencia de fase
El compuesto también se emplea como catalizador de transferencia de fase en reacciones químicas . Este rol es fundamental para aumentar la velocidad de reacción y el rendimiento al permitir la transferencia de un reactivo de una fase a otra donde se produce la reacción. Es un facilitador clave en muchos procesos químicos industriales y de laboratorio.
Agente antiestático
This compound: se utiliza como agente antiestático . Esta aplicación es particularmente importante en la fabricación de plásticos y componentes electrónicos, donde la electricidad estática puede causar daños o adhesión no deseada.
Química analítica
En química analítica, se utiliza para la derivatización de herbicidas polares, mejorando su detección y análisis mediante cromatografía de gases-espectrometría de masas (GC-MS) . Esta aplicación es esencial para monitorear y controlar el uso de herbicidas en la agricultura.
Ciencia de los materiales
Este compuesto encuentra aplicación en la ciencia de los materiales como dopante en dispositivos orgánicos electro luminiscentes . Su inclusión en la fabricación de estos dispositivos mejora su rendimiento y longevidad, lo cual es fundamental para el desarrollo de tecnologías de visualización avanzadas.
Seguridad y manipulación
Si bien no es una aplicación directa en la investigación, comprender la seguridad y la manipulación del This compound es esencial para su uso en cualquier aplicación científica. Requiere un manejo cuidadoso debido a su clasificación como irritante que puede afectar la piel y el sistema respiratorio .
Mecanismo De Acción
Trimethylphenylammonium bromide, also known as Phenyltrimethylammonium bromide, is a chemical compound with the molecular formula (CH3)3N(Br)C6H5 . This compound is a quaternary ammonium salt, which is a type of ionic compound where the cation part is a quaternary ammonium cation with a positive charge, and the anion part is a bromide ion with a negative charge .
Mode of Action
Trimethylphenylammonium bromide, like other quaternary ammonium compounds, is believed to interact with its targets through ionic interactions. The positively charged quaternary ammonium group can form ionic bonds with negatively charged groups on the target molecules .
Biochemical Pathways
It has been used in the modification of montmorillonite (mmt) clay for the removal of u(vi) from carbonate- and sulfate-containing solutions . This suggests that it may interact with certain biochemical pathways involved in ion exchange or adsorption processes.
Pharmacokinetics
As a quaternary ammonium compound, it is likely to have good solubility in water , which could potentially influence its bioavailability.
Result of Action
Its use in the modification of montmorillonite (mmt) clay for the removal of u(vi) from solutions suggests that it may have adsorptive properties .
Action Environment
The action, efficacy, and stability of Trimethylphenylammonium bromide can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more effective in aqueous environments . Additionally, it is hygroscopic, meaning it absorbs moisture from the air , which could potentially affect its stability.
Safety and Hazards
Trimethylphenylammonium bromide is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirator should be worn when handling this chemical .
Relevant Papers One relevant paper is “Trimethylphenylammonium-modified montmorillonite: efficient hybrid adsorbent for removal of U (VI) from carbonate- and sulfate-containing solutions” published in the International Journal of Environmental Science and Technology . The paper discusses how montmorillonite was modified by Trimethylphenylammonium bromide to enhance its affinity to adsorb uranyl carbonate and sulfate complexes .
Propiedades
IUPAC Name |
trimethyl(phenyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N.BrH/c1-10(2,3)9-7-5-4-6-8-9;/h4-8H,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMJFQWRASXXMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3426-74-2 (Parent) | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60884868 | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white hygroscopic crystals; [Alfa Aesar MSDS] | |
| Record name | Phenyltrimethylammonium bromide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/16582 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
16056-11-4 | |
| Record name | Phenyltrimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16056-11-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016056114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenaminium, N,N,N-trimethyl-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60884868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-trimethylanilinium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.532 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2,4-Dioxo-1,3-diazaspiro[4.5]decan-3-yl)propanenitrile](/img/structure/B102258.png)
![Diethyl 2-[[(5-methylpyridin-2-yl)amino]methylidene]propanedioate](/img/structure/B102260.png)

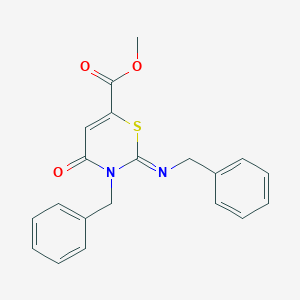
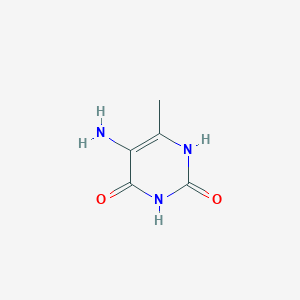

![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
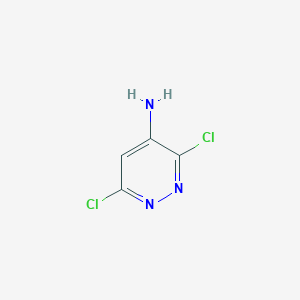
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)

